molecular formula C57H68FN11O8S B10861917 PROTAC IRAK4 degrader-3

PROTAC IRAK4 degrader-3

Cat. No.: B10861917
M. Wt: 1086.3 g/mol
InChI Key: VCCDOPPWOSIMCD-HCDYCOHBSA-N
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Description

PROTAC IRAK4 degrader-3 is a heterobifunctional small molecule designed to target and degrade the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by recruiting them to the ubiquitin-proteasome system. IRAK4 is a crucial regulator of innate immunity, playing a central role in both toll-like receptor and interleukin-1 receptor-mediated inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK4 degrader-3 involves the conjugation of an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:

    Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to the IRAK4 protein.

    Synthesis of E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.

    Linker attachment: A chemical linker is used to connect the IRAK4-binding ligand to the E3 ligase ligand.

The reaction conditions for these steps often involve standard organic synthesis techniques, including coupling reactions, purification by chromatography, and characterization by spectroscopic methods .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK4 degrader-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.

    Reduction: This reaction can reduce specific functional groups, altering the molecule’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the molecule’s stability or activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from these reactions include modified versions of the PROTAC molecule with altered functional groups, which can impact its binding and degradation properties .

Scientific Research Applications

PROTAC IRAK4 degrader-3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC IRAK4 degrader-3 involves the simultaneous binding of the IRAK4 protein and the E3 ubiquitin ligase. This binding facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in signaling pathways, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C57H68FN11O8S

Molecular Weight

1086.3 g/mol

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide

InChI

InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39-,43+,44+,46-,48-/m0/s1

InChI Key

VCCDOPPWOSIMCD-HCDYCOHBSA-N

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@@H](C(=O)N7C[C@H](C[C@@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Origin of Product

United States

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